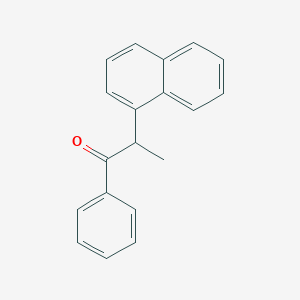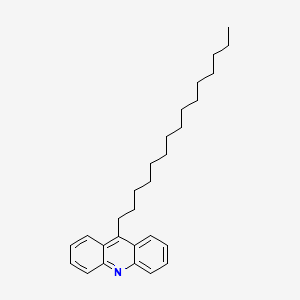
9-Pentadecylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Pentadecylacridine is a derivative of acridine, a class of heterocyclic compounds containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar heterocyclic structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
準備方法
The synthesis of 9-Pentadecylacridine typically involves the alkylation of acridine with a pentadecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction conditions include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete alkylation .
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
化学反応の分析
9-Pentadecylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding acridone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced acridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridone derivatives, while reduction results in dihydroacridine derivatives .
科学的研究の応用
9-Pentadecylacridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 9-Pentadecylacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s semi-planar structure allows it to fit between the base pairs of DNA, stabilizing the DNA structure and preventing the unwinding necessary for replication .
類似化合物との比較
9-Pentadecylacridine can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties.
Triazoloacridone (C-1305): Studied for its antitumor activity.
Amsacrine (m-AMSA): Used clinically as an anticancer agent.
What sets this compound apart is its long alkyl chain, which may enhance its lipophilicity and ability to interact with lipid membranes, potentially increasing its bioavailability and effectiveness in biological systems .
特性
CAS番号 |
69202-36-4 |
|---|---|
分子式 |
C28H39N |
分子量 |
389.6 g/mol |
IUPAC名 |
9-pentadecylacridine |
InChI |
InChI=1S/C28H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-25-20-15-17-22-27(25)29-28-23-18-16-21-26(24)28/h15-18,20-23H,2-14,19H2,1H3 |
InChIキー |
LQPOPKNLXACYIH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


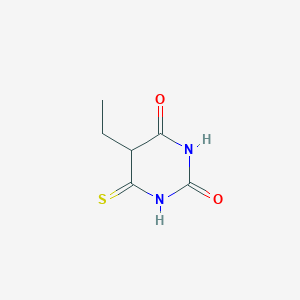

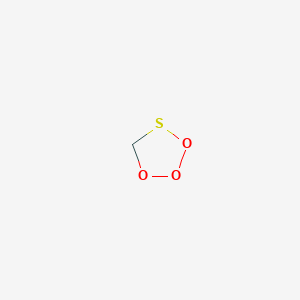
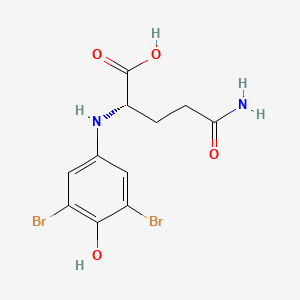
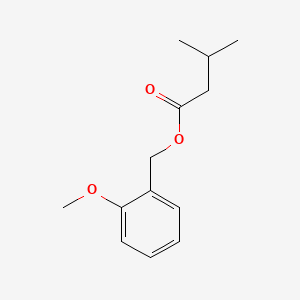
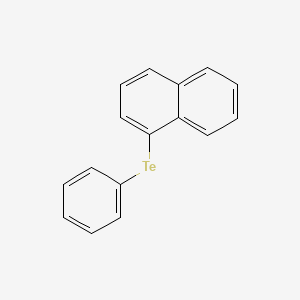

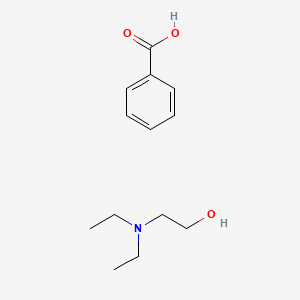
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
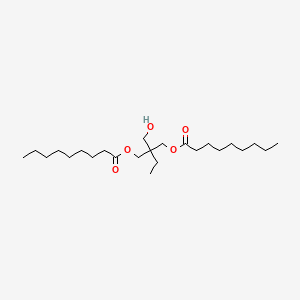
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)
